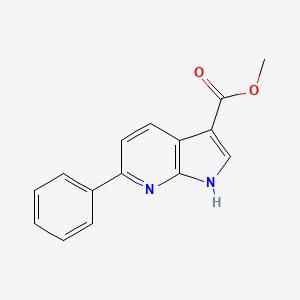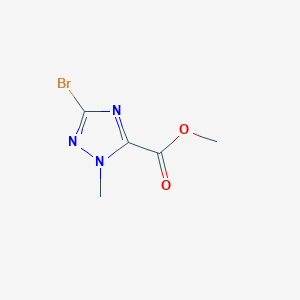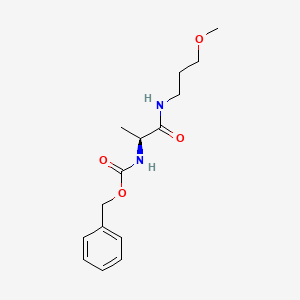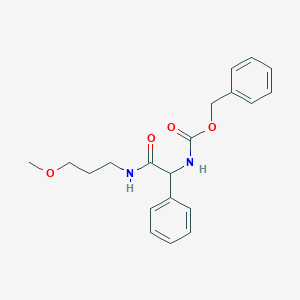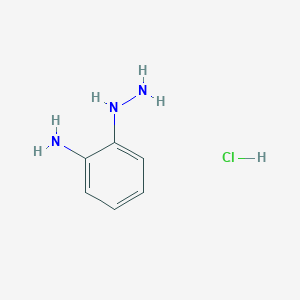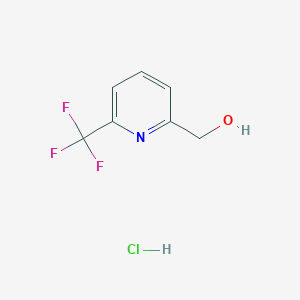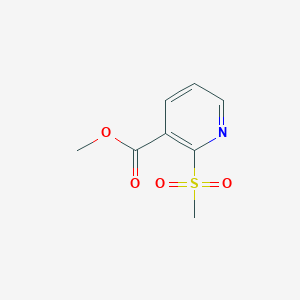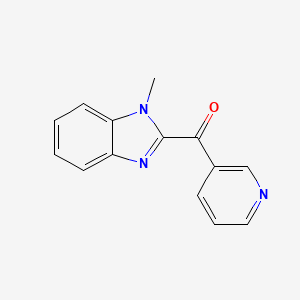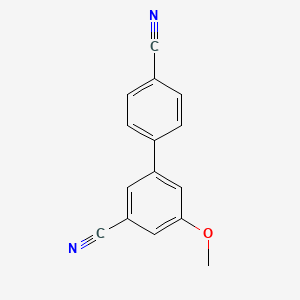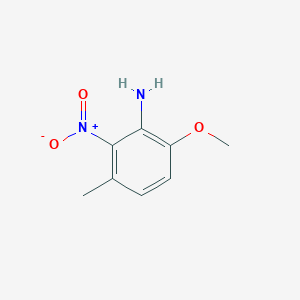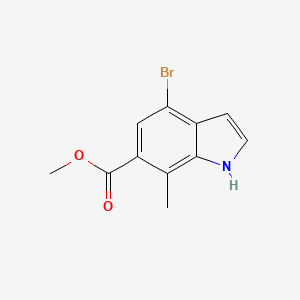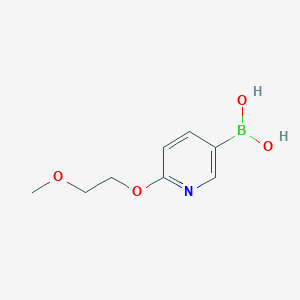
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid is a derivative of boronic acid, a type of organoboron compound. It is a versatile reagent used in a variety of organic synthesis applications. It is used in a range of industries, including pharmaceuticals, agrochemicals, and in the synthesis of natural products. It is also used in the synthesis of other organoboron compounds.
Mécanisme D'action
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid is a versatile reagent that can be used in a variety of organic synthesis applications. It acts as a nucleophile, reacting with electrophiles to form a covalent bond. It is also used as a reducing agent, which can be used to reduce other organic molecules.
Effets Biochimiques Et Physiologiques
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid is a reagent used in organic synthesis and is not known to have any biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid in lab experiments include its high reactivity, its versatility, and its low cost. The main limitation of using this reagent is the need for an acid catalyst in the synthesis.
Orientations Futures
The use of (6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid in organic synthesis is expected to continue to grow, as it is a versatile reagent with a range of applications. Further research is needed to investigate the potential of using this reagent in other applications, such as in the synthesis of polymers and other materials. Additionally, research is needed to investigate the potential of using this reagent in medicinal chemistry and agrochemistry. Furthermore, research is needed to investigate the potential of using this reagent in the synthesis of natural products, such as flavonoids and terpenoids. Finally, research is also needed to investigate the potential of using this reagent in the synthesis of other organoboron compounds.
Applications De Recherche Scientifique
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid is used in a range of scientific research applications. It is used in the synthesis of various organoboron compounds, which are used in a range of applications, including medicinal chemistry and agrochemistry. It is also used in the synthesis of natural products, such as flavonoids and terpenoids. Furthermore, it is used in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
[6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-4-5-14-8-3-2-7(6-10-8)9(11)12/h2-3,6,11-12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWXBYSUNQGIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(2-Methoxyethoxy)pyridin-3-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(2Z)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate](/img/structure/B1431594.png)
